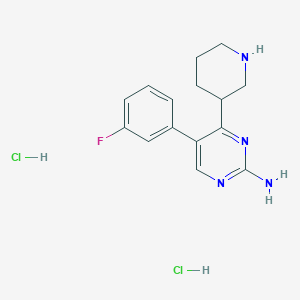

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

CAS No.: 1361118-68-4

Cat. No.: VC2715204

Molecular Formula: C15H19Cl2FN4

Molecular Weight: 345.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361118-68-4 |

|---|---|

| Molecular Formula | C15H19Cl2FN4 |

| Molecular Weight | 345.2 g/mol |

| IUPAC Name | 5-(3-fluorophenyl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C15H17FN4.2ClH/c16-12-5-1-3-10(7-12)13-9-19-15(17)20-14(13)11-4-2-6-18-8-11;;/h1,3,5,7,9,11,18H,2,4,6,8H2,(H2,17,19,20);2*1H |

| Standard InChI Key | VQAIYVPIGLJOAC-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C2=NC(=NC=C2C3=CC(=CC=C3)F)N.Cl.Cl |

| Canonical SMILES | C1CC(CNC1)C2=NC(=NC=C2C3=CC(=CC=C3)F)N.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Features

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride contains a pyrimidine core, which is a six-membered heterocyclic aromatic ring with two nitrogen atoms. This structural backbone is common in many biologically active compounds. The compound features three key substitutions:

-

A 3-fluorophenyl group at position 5 of the pyrimidine ring

-

A piperidin-3-yl group at position 4 of the pyrimidine ring

-

An amine group at position 2 of the pyrimidine ring

The compound exists as a dihydrochloride salt, with two hydrochloride molecules associated with the basic nitrogen atoms of the structure.

Physicochemical Properties

The physicochemical properties of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride can be inferred based on its structure and comparison with similar compounds. Like many pyrimidine derivatives, this compound likely exhibits characteristics that make it relevant for pharmaceutical applications.

Table 1: Estimated Physicochemical Properties of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine Dihydrochloride

| Property | Estimated Value | Significance |

|---|---|---|

| Molecular Weight | ~370 g/mol (including dihydrochloride) | Moderate molecular weight, favorable for drug-like properties |

| Solubility | Enhanced in aqueous media (due to salt form) | Improved bioavailability compared to free base |

| LogP | ~2.5-3.5 (estimated) | Moderate lipophilicity, may balance membrane permeability and solubility |

| pKa | ~8-9 for the amine group | Influencing ionization state at physiological pH |

| Hydrogen Bond Donors | 1-2 | Contributing to binding interactions with biological targets |

| Hydrogen Bond Acceptors | 3-5 | Potential for multiple hydrogen bonding interactions |

Synthetic Approaches

Salt Formation Process

The dihydrochloride salt formation typically involves treating the free base with hydrochloric acid in a suitable solvent. This process enhances aqueous solubility and can improve stability for storage and formulation purposes. The salt form is particularly important for compounds with basic nitrogen atoms, such as those found in the pyrimidine ring and piperidine moiety of this compound.

Structural Analogues and Related Compounds

Similar Pyrimidine Derivatives

Several structurally related compounds have been described in the chemical literature, providing insight into the potential properties and applications of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride.

Table 2: Selected Structural Analogues Found in Chemical Databases

Structure-Activity Relationships

The activity of pyrimidine derivatives can be significantly influenced by their substitution patterns. The 3-fluorophenyl group at position 5 likely contributes to specific binding interactions with biological targets, while the piperidine moiety at position 4 can influence both the conformation of the molecule and its pharmacokinetic properties.

Research on similar compounds has indicated that modifications at the R1 position of pyrimidine rings can substantially impact their biological activity. For example, the University of Dundee research reported EC50 values ranging from 0.1 to 6.5 μM against the malaria parasite Plasmodium falciparum, depending on the substituent .

Structure Optimization Considerations

Solubility Enhancement

The dihydrochloride salt form already represents an approach to enhance the aqueous solubility of the parent compound. Additional strategies for improving physicochemical properties might include:

-

Modifying the piperidine ring to introduce additional polar groups

-

Exploring alternative salt forms or co-crystal formulations

-

Developing prodrug approaches that can improve absorption and distribution

The University of Dundee research on similar compounds noted that "increasing the proportion of sp3 to sp2 carbon atoms" is reported to increase solubility, which could be a valuable approach for further optimization of this compound class .

Metabolic Stability Considerations

Research on similar compounds has noted concerns about inhibition of Cytochrome P450 isoform CYP3A4, which was believed to be due to pyridyl groups in certain analogues . This suggests that careful attention to metabolic properties would be important in further development of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride or its analogues.

Analytical Characterization Methods

Spectroscopic Analysis

Characterization of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride would typically involve multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Ultraviolet-Visible (UV-Vis) spectroscopy

These methods provide critical information about structural confirmation, purity assessment, and salt form verification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents the standard approach for purity determination of such compounds. According to product listings for similar compounds, purity standards of ≥98% (HPLC) are typically required for research-grade materials .

Future Research Directions

Structure-Based Drug Design

The pyrimidine scaffold offers numerous opportunities for rational design modifications. Future research could leverage computational approaches such as:

-

Molecular docking studies against potential target proteins

-

Quantitative Structure-Activity Relationship (QSAR) analyses

-

Molecular dynamics simulations to understand binding modes and conformational preferences

Expanding Therapeutic Applications

Given the versatility of pyrimidine-based compounds, exploration of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride across multiple disease areas represents a promising research direction. Dedicated screening campaigns could reveal unexpected activities beyond those predicted by structural similarity.

Formulation Development

The dihydrochloride salt form offers advantages for aqueous solubility, but comprehensive formulation development would be needed to optimize delivery for specific routes of administration. This might include:

-

Development of parenteral formulations

-

Exploration of solid oral dosage forms

-

Investigation of specialized delivery systems for targeted therapy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume